

Diethyl 5-bromoisophthalate safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethyl 5-bromoisophthalate*

Cat. No.: *B180653*

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **Diethyl 5-bromoisophthalate**

Introduction

Diethyl 5-bromoisophthalate (CAS No. 127437-29-0) is a substituted aromatic compound utilized as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its molecular structure, featuring a bromine atom and two ethyl ester groups on a benzene ring, makes it a versatile building block. However, the same reactivity that lends to its utility necessitates a thorough understanding and implementation of rigorous safety protocols.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of **Diethyl 5-bromoisophthalate** in a laboratory setting. Moving beyond a simple checklist, this document elucidates the causality behind safety procedures, grounding them in established chemical safety principles to ensure a self-validating system of risk mitigation for the informed researcher.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive risk assessment, which begins with a clear identification of the potential hazards. **Diethyl 5-bromoisophthalate** is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary risks are associated with ingestion, skin/eye contact, and inhalation of dust or vapors.

GHS Classification

The compound's GHS classification dictates the minimum safety precautions required. The following table summarizes the known hazard statements.[\[1\]](#)

Classification	Hazard Statement	GHS Pictogram
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	GHS07 (Exclamation Mark)
Skin Irritation (Category 2)	H315: Causes skin irritation	GHS07 (Exclamation Mark)
Eye Irritation (Category 2A)	H319: Causes serious eye irritation	GHS07 (Exclamation Mark)
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)

Physicochemical Properties

Understanding the physical properties of a chemical is critical for anticipating its behavior in the laboratory environment and for planning appropriate handling and storage measures.

Property	Value	Source
CAS Number	127437-29-0	
Molecular Formula	C ₁₂ H ₁₃ BrO ₄	
Molecular Weight	301.14 g/mol	
Physical Form	White to yellow powder or crystals; also reported as a liquid	
Storage Temperature	Room Temperature	[2]

Note on Physical Form: Discrepancies exist in supplier literature regarding the physical state of this compound. Researchers should be prepared to handle either a solid powder or a liquid and

consult the supplier-specific Safety Data Sheet (SDS) upon receipt. This guide will address protocols applicable to both forms.

Engineering Controls and Personal Protective Equipment (PPE)

Mitigating the risks identified in Section 1 requires a multi-layered approach, beginning with robust engineering controls and supplemented by appropriate PPE. This follows the established Hierarchy of Controls, which prioritizes removing the hazard at its source.

Engineering Controls: The Primary Barrier

Engineering controls are the most effective way to minimize exposure by physically isolating the researcher from the chemical hazard.

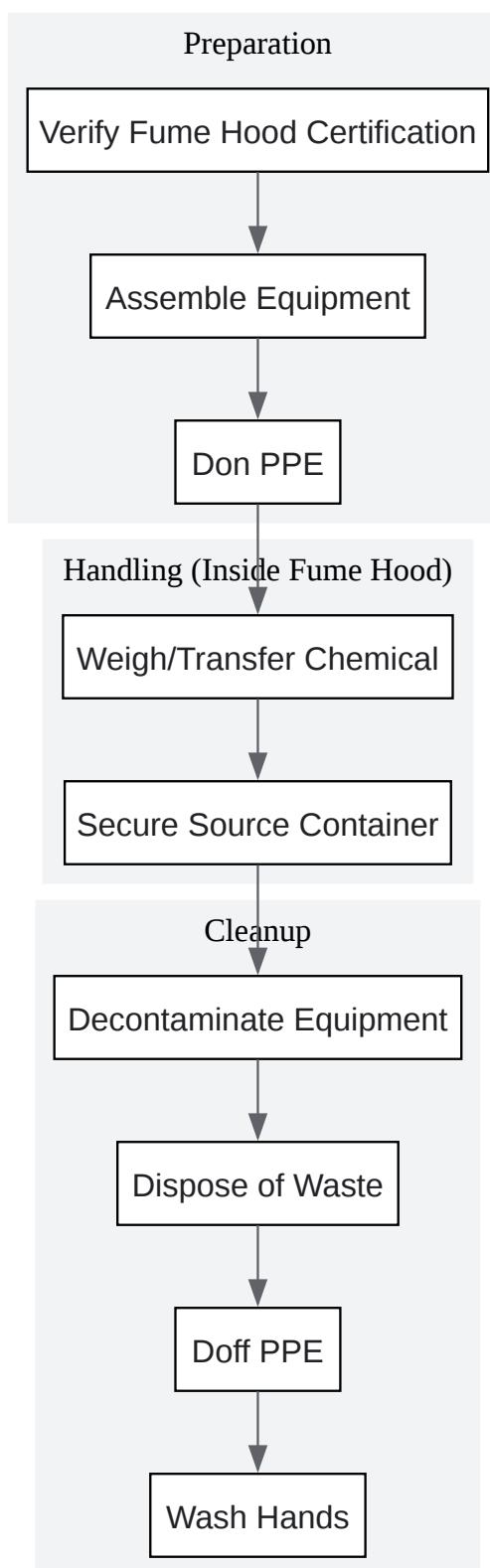
- Chemical Fume Hood: All manipulations of **Diethyl 5-bromoisophthalate**, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.^[3] This is the primary control to prevent inhalation of vapors or airborne particulates, directly addressing the H335 hazard.^[4]
- Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be readily accessible and located within a 10-second travel distance from the workstation.^[3] This ensures immediate decontamination in the event of significant skin or eye contact.

Personal Protective Equipment (PPE): The Essential Last Defense

PPE provides a final barrier between the user and the chemical. The selection of PPE must be based directly on the identified hazards of skin/eye irritation and potential for absorption.^[5]

PPE Category	Specification	Rationale and In-Text Citation
Eye and Face Protection	Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing. [6]	Protects against accidental splashes that can cause serious eye irritation (H319). Standard safety glasses do not provide adequate protection from splashes. [4]
Hand Protection	Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before each use and change them immediately if contaminated. [6] [7]	Prevents direct skin contact, a primary route of exposure that can cause skin irritation (H315). Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact. [7]
Skin and Body Protection	A flame-resistant lab coat worn fully buttoned over long-sleeved clothing and closed-toe shoes. [6]	Provides a barrier against spills and splashes, minimizing skin contact and preventing contamination of personal clothing. [8]
Respiratory Protection	Not required when working within a certified chemical fume hood. [4] [8] A NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup outside of a hood. [9]	The fume hood provides adequate respiratory protection under normal operating conditions. Respirator use requires a formal institutional program, including fit-testing and training. [5]

Standard Operating Protocol for Handling


The following protocol outlines a systematic, self-validating workflow for safely weighing and transferring **Diethyl 5-bromoisophthalate**. The causality for each step is rooted in preventing exposure and cross-contamination.

Step-by-Step Methodology

- Preparation:
 - Verify the certification of the chemical fume hood.
 - Clear the work area within the hood of all unnecessary equipment and materials.
 - Assemble all required apparatus (e.g., spatula, weigh paper/boat, receiving flask, solvent).
 - Place a designated hazardous waste container within the hood for disposal of contaminated consumables.[\[6\]](#)
- Donning PPE:
 - Don all required PPE as specified in Section 2.2 before handling the chemical. The sequence should be lab coat, then goggles/face shield, and finally gloves. This order minimizes the risk of contaminating PPE.
- Chemical Handling (inside fume hood):
 - Carefully open the **Diethyl 5-bromoisophthalate** container, pointing the opening away from your face.
 - If solid, use a clean spatula to transfer the desired amount to a tared weigh boat on a balance located within the hood or in an enclosure. Avoid creating dust.
 - If liquid, use a calibrated pipette or syringe to transfer the desired volume.
 - Transfer the weighed compound into the reaction vessel. If a solid, gently tap the weigh boat to ensure complete transfer. A powder funnel can be used to prevent spillage.
 - Tightly cap the source container immediately after use.[\[3\]](#)
- Decontamination and Cleanup:
 - Decontaminate the spatula or other reusable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste.

- Dispose of all contaminated disposables (e.g., weigh boat, pipette tips, gloves) directly into the labeled hazardous waste container inside the hood.[6]
- Wipe down the work surface within the fume hood.
- Doffing PPE:
 - Remove PPE in the reverse order of donning, ensuring not to touch your skin with contaminated gloves. Remove gloves first, followed by the lab coat, and finally eye protection.
 - Wash hands thoroughly with soap and water after removing all PPE.[4]

Handling Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for Safe Handling of **Diethyl 5-bromoisophthalate**.

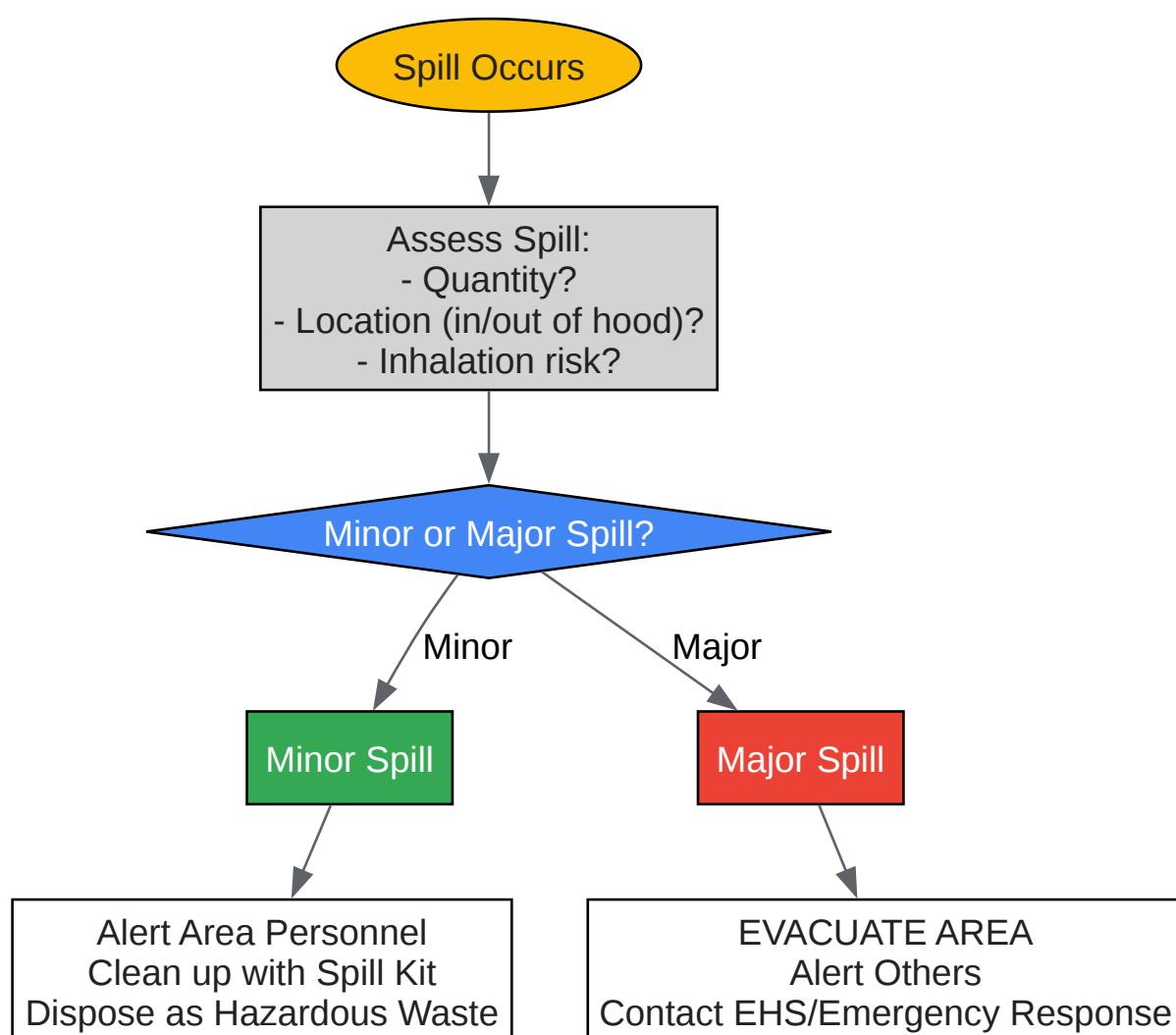
Emergency Procedures

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly reduce the severity of the outcome.

First Aid Measures

The following actions should be taken immediately upon exposure, followed by seeking professional medical attention.[\[4\]](#)[\[10\]](#)

Exposure Route	Immediate First Aid Action
Inhalation	Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. [4]
Skin Contact	Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention. [4]
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. [4]
Ingestion	Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. [1]


Accidental Release Response

The response to a spill depends on its size and location.

- Minor Spill (inside a fume hood):
 - Alert personnel in the immediate area.

- Wearing appropriate PPE, absorb a liquid spill with an inert material like vermiculite or sand. For a solid spill, gently sweep it up to avoid creating dust.[8]
- Place the absorbent material or swept solid into a sealed, labeled container for hazardous waste disposal.
- Decontaminate the area with a suitable solvent.
- Major Spill (or any spill outside a fume hood):
 - Evacuate the laboratory immediately.
 - Alert others in the vicinity and activate the fire alarm if the spill is flammable or poses a significant inhalation risk.
 - Close the laboratory doors and prevent re-entry.
 - Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

Spill Response Decision Flowchart

[Click to download full resolution via product page](#)

Caption: Decision-making process for responding to a chemical spill.

Storage and Disposal

Proper storage and disposal are critical final steps in the chemical lifecycle to ensure long-term safety and environmental protection.

Storage Conditions

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11]
- Keep away from incompatible materials such as strong oxidizing agents.[11]

- Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard warnings.

Waste Disposal

- All waste containing **Diethyl 5-bromoisophthalate**, including excess reagent, contaminated materials, and rinse solutions, must be disposed of as hazardous waste.[\[11\]](#)
- Collect waste in a clearly labeled, sealed container that is compatible with the chemical.
- Never dispose of **Diethyl 5-bromoisophthalate** down the drain, as this can harm aquatic life and damage wastewater treatment systems.[\[11\]](#)
- Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's EHS department for specific procedures.

Conclusion

The safe handling of **Diethyl 5-bromoisophthalate** is achieved not by memorizing rules, but by understanding the principles behind them. By recognizing its specific hazards—harmful if swallowed, skin and eye irritant, and respiratory irritant—and consistently applying the hierarchy of controls, researchers can effectively mitigate risks. Adherence to the protocols outlined in this guide, from using engineering controls like fume hoods to following meticulous handling and emergency procedures, establishes a robust safety culture that protects the individual researcher, the wider laboratory community, and the environment.

References

- Fisher Scientific. (2024, February 23). Safety Data Sheet: Dimethyl 5-bromoisophthalate.
- Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet: Dimethyl 5-bromoisophthalate.
- Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards.
- PubChem. Diethyl 5-(bromomethyl)isophthalate.
- Chemdad. DIMETHYL 5-BROMOISOPHTHALATE.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- University of California Center for Laboratory Safety. (2012, December 14). Standard Operating Procedure: Diethyl Ether.
- Purdue University. Standard Operating Procedure: Diethyl Ether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Diethyl 5-bromoisophthalate [chemdict.com]
- 2. DIETHYL 5-BROMOISOPHTHALATE CAS#: 127437-29-0 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. hazmatschool.com [hazmatschool.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. purdue.edu [purdue.edu]
- 8. fishersci.fi [fishersci.fi]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Diethyl 5-bromoisophthalate safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180653#diethyl-5-bromoisophthalate-safety-and-handling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com